(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the triazolo-thiazole core through cyclization reactions. Subsequent steps involve the introduction of the methoxy, prop-2-en-1-yloxy, and thiophen-2-yl groups through various substitution and addition reactions. Common reagents used in these steps include alkyl halides, thiols, and base catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The methoxy and thiophen-2-yl groups can be oxidized under appropriate conditions.
Reduction: The double bonds present in the structure can be reduced to single bonds.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative, while reduction of the double bonds can yield a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure makes it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolo-thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H17N3O3S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O3S2/c1-3-10-27-16-8-6-14(12-17(16)26-2)13-18-20(25)24-21(29-18)22-19(23-24)9-7-15-5-4-11-28-15/h3-9,11-13H,1,10H2,2H3/b9-7+,18-13- |
InChI Key |
GOSNOJYUTSLHIS-DNISPXHZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OCC=C |
Origin of Product |
United States |
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